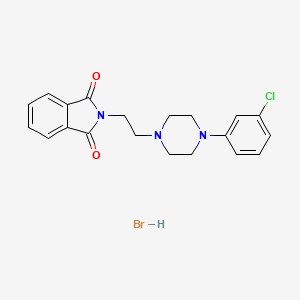

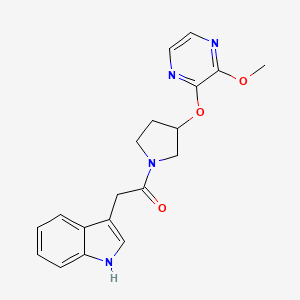

2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of this compound involves the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . In one method, 2-(4-((1,3-dioxoiso-indolin-2-yl) methyl)phenyl)ethyl-4-methylbenzene sulfonate and KOH were dissolved in ethanol and then 1-(3-chlorophenyl) piperazine was added at room temperature .

Molecular Structure Analysis

The crystal structures of the compound were established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction . The compound crystallized in space group P with various lattice parameters .

Chemical Reactions Analysis

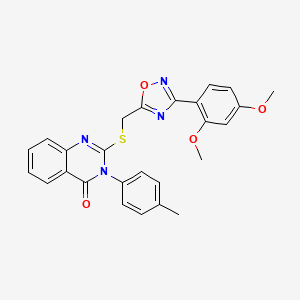

Based on the potential inhibitory activity of phthalimide derivatives towards acetylcholinesterase enzyme, a new series of phthalimide-based compounds were synthesized . Compound 4b with 4-Fluorophenyl moiety was the most potent derivative in this series .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.30 . The crystal structures of the compound were established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Arylpiperazine derivatives, including compounds similar to the specified chemical, have demonstrated antitumor activities. These compounds were synthesized, crystallized, and their molecular structures were determined, showing π-π interactions in their packing modes. The inclusion of halogen atoms (e.g., bromine or chlorine) in these compounds affects their conformation, configuration, and cell parameters, potentially influencing their antitumor efficacy (Zhou et al., 2017).

Luminescent Properties and Photo-induced Electron Transfer

Novel piperazine substituted naphthalimide model compounds exhibit luminescent properties that are characteristic of pH probes, which could be useful in scientific research for studying biological systems. The fluorescence quantum yields and the free energy of charge separation (ΔGcs) for the excited singlet state were studied, indicating the potential use of these compounds in photophysical and photochemical applications (Gan et al., 2003).

Halocyclization and Chemical Synthesis

The halocyclization of compounds structurally related to the specified chemical has been explored, leading to the formation of hydrohalides and derivatives with potential applications in chemical synthesis and possibly as intermediates for further pharmacological study (Zborovskii et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2.BrH/c21-15-4-3-5-16(14-15)23-11-8-22(9-12-23)10-13-24-19(25)17-6-1-2-7-18(17)20(24)26;/h1-7,14H,8-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSQZWXKLBSTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2437427.png)

![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide](/img/structure/B2437428.png)

![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)

![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2437437.png)

![1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2437438.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B2437445.png)

![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2437446.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2437447.png)